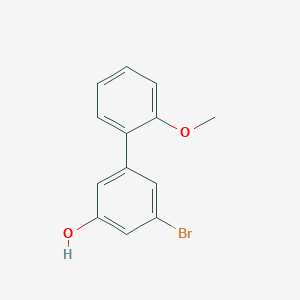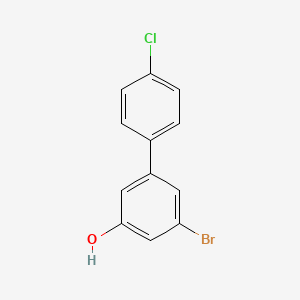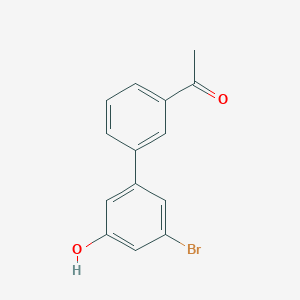
5-(3-Aminocarbonylphenyl)-3-bromophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminocarbonylphenyl)-3-bromophenol, also known as 5-ACPB, is a synthetic compound used in a variety of scientific research applications. It has a molecular weight of 295.3 g/mol and has a melting point of 115.5 °C. 5-ACPB is water soluble, making it an ideal choice for use in aqueous solutions. It is a highly versatile compound, and its uses range from biochemical and physiological studies to chemical synthesis.
Applications De Recherche Scientifique
5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is a versatile compound that can be used in various scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on cells and tissues. It has also been used in chemical synthesis to create new compounds. Additionally, it has been used to study the mechanism of action of certain drugs and to evaluate the efficacy of new drugs.
Mécanisme D'action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which triggers a cascade of reactions that lead to changes in the cell's physiology and biochemistry. Additionally, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
The effects of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% on cells and tissues have been studied in a variety of biochemical and physiological studies. It has been found to have a wide range of effects, including the stimulation of cell proliferation, the inhibition of certain enzymes, and the modulation of gene expression. Additionally, it has been found to have an effect on the metabolism of certain compounds, such as carbohydrates and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is an ideal compound for use in scientific research due to its versatility and its water solubility. It is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the compound can be toxic in high concentrations and should be handled with care. Additionally, the compound is not stable in the presence of light and should be stored in a dark environment.
Orientations Futures
There are a number of potential future directions for the use of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95%. It could be used in further biochemical and physiological studies to investigate the effects of certain compounds on cells and tissues. It could also be used in chemical synthesis to create new compounds. Additionally, it could be used to study the mechanism of action of certain drugs and to evaluate the efficacy of new drugs. Finally, it could be used in the development of new drugs, as well as in the development of new diagnostic tests.
Méthodes De Synthèse
The synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is a relatively simple process. It begins with the condensation reaction of 3-bromophenol and 2-aminobenzaldehyde in the presence of sodium hydroxide. This reaction results in the formation of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% and sodium bromide as byproducts. The reaction is typically carried out in an ethanol/water solution, and the reaction is complete in a few hours.
Propriétés
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-5-10(6-12(16)7-11)8-2-1-3-9(4-8)13(15)17/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTLXABKDYZHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686401 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-bromophenol | |
CAS RN |
1261925-30-7 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














